(2-bromopyridin-4-yl)methanol physical properties
(2-bromopyridin-4-yl)methanol physical properties
An In-depth Technical Guide to the Physical Properties of (2-bromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-bromopyridin-4-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals who require detailed information for laboratory use and process development.
Chemical Identity and Structure
(2-bromopyridin-4-yl)methanol is a substituted pyridine derivative with the chemical formula C6H6BrNO[1][2]. Its structure consists of a pyridine ring brominated at the 2-position and substituted with a hydroxymethyl group at the 4-position.
Synonyms: 2-bromo-4-(hydroxymethyl)pyridine, 2-bromo-4-pyridinemethanol[1][3]
Physicochemical Properties
The physical and chemical properties of (2-bromopyridin-4-yl)methanol are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value | Source |
| Molecular Formula | C6H6BrNO | [1][2] |
| Molecular Weight | 188.02 g/mol | [4] |
| Appearance | White to brown powder/solid | [2][5] |
| Melting Point | 58-61 °C | [1][3] |
| Boiling Point | 316.6 °C at 760 mmHg | [1] |
| Density | 1.668 g/cm³ | [1] |
| Flash Point | 145.3 °C | [1] |
| Refractive Index | 1.598 | [1] |
| Vapor Pressure | 0.000171 mmHg at 25°C | [1] |
| pKa (Predicted) | 13.06 ± 0.10 | [1] |
| LogP (Predicted) | 1.33640 | [1] |
Spectroscopic Data
While specific spectra are not provided in the search results, analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used to characterize (2-bromopyridin-4-yl)methanol[6]. A general protocol for acquiring such data is outlined below.
General Experimental Protocol for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of (2-bromopyridin-4-yl)methanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the resulting free induction decay (FID) to obtain the frequency domain spectrum. Chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The expected exact mass is 186.96328 Da[4].
-
Synthesis Protocol
A reported synthesis of (2-bromopyridin-4-yl)methanol involves the reduction of a corresponding precursor. The following is a representative experimental protocol.
Reduction of 2-bromoisonicotinic acid
A synthesis method for 2-bromo-4-pyridine methanol has been described as follows: at 0 °C, boron trifluoride ether compound (4.18 g, 29.7 mmol, 3.0 eq.) was added drop-wise to a solution of the starting material. The reaction mixture was then stirred for 3 hours at room temperature. After the reaction was complete, it was transferred to ice water, and the desired product was extracted using ethyl acetate. The combined organic layers were washed with a brine solution, dried with anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield 2-bromo-4-pyridine methanol (1.4 g, 75.21% yield)[5]. The mass spectrum showed a peak at m/z 189.65 [M]+[5].
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthesis workflow for (2-bromopyridin-4-yl)methanol.
Safety and Handling
(2-bromopyridin-4-yl)methanol is associated with several hazards. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation[4]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Applications in Research and Development
(2-bromopyridin-4-yl)methanol is a valuable building block in medicinal chemistry. It is utilized in the synthesis of aza- and diazabiphenyl analogs of the antitubercular drug PA-824[1][5]. Additionally, it serves as a precursor for N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues that have shown antiproliferative properties[1][5].
This guide provides essential information on the physical properties, synthesis, and handling of (2-bromopyridin-4-yl)methanol to support its safe and effective use in research and development activities.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-BROMOPYRIDINE-4-METHANOL | CymitQuimica [cymitquimica.com]
- 3. chemwhat.com [chemwhat.com]
- 4. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromopyridine-4-methanol | 118289-16-0 [chemicalbook.com]
- 6. 118289-16-0|2-Bromopyridine-4-methanol|BLD Pharm [bldpharm.com]
